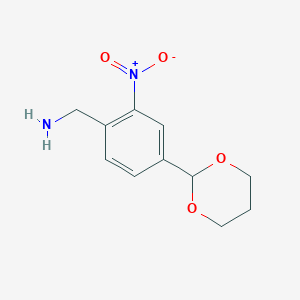
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine is an organic compound that features a dioxane ring, a nitrophenyl group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine typically involves the reaction of 4-nitrobenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (4-(1,3-Dioxan-2-yl)-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding oxides and other oxidized derivatives.
Scientific Research Applications
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (4-(1,3-Dioxan-2-yl)-2-aminophenyl)methanamine
- (4-(1,3-Dioxan-2-yl)-2-chlorophenyl)methanamine
- (4-(1,3-Dioxan-2-yl)-2-methylphenyl)methanamine
Uniqueness
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine is unique due to the presence of both a nitrophenyl group and a dioxane ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[4-(1,3-dioxan-2-yl)-2-nitrophenyl]methanamine |
InChI |
InChI=1S/C11H14N2O4/c12-7-9-3-2-8(6-10(9)13(14)15)11-16-4-1-5-17-11/h2-3,6,11H,1,4-5,7,12H2 |
InChI Key |
MPRXRYLGZUUQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC(=C(C=C2)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


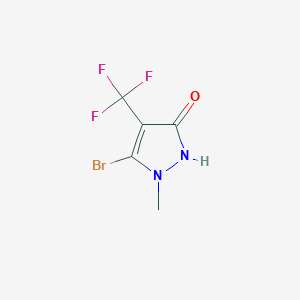
![(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B15226982.png)
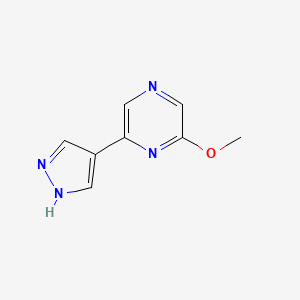
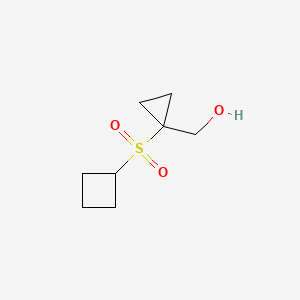
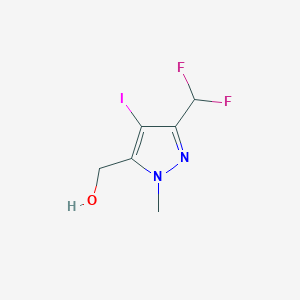
![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)
![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)

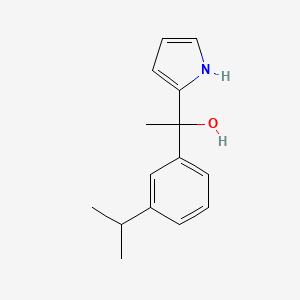
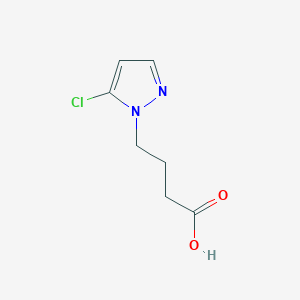

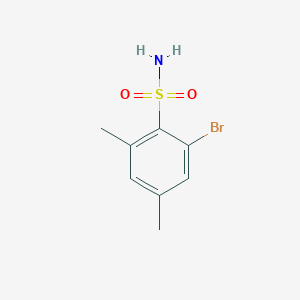
![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)
